6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom at the 6th position of the pyrimidine ring, and a thioxo group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of cyclohexylmethylamine with thiourea and an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the cyclohexylmethyl group, resulting in different chemical properties and biological activities.
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a cyclohexylmethyl group, leading to variations in reactivity and applications.
Uniqueness
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable scaffold for the development of new chemical entities with specific properties.
Properties
IUPAC Name |
6-(cyclohexylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQTSCYLFZLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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